Mebeverine acid D5

Description

Properties

IUPAC Name |

4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUWRVLVHOYTNN-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Mebeverine Acid D5

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of Mebeverine acid D5, a deuterated analog of a primary metabolite of the antispasmodic drug Mebeverine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular architecture, physicochemical properties, and analytical applications of this stable isotope-labeled standard. A detailed protocol for its use in quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented, underscoring its critical role in pharmacokinetic and metabolic studies. While a specific, publicly documented synthesis pathway for this compound is not available, this guide discusses plausible synthetic strategies based on established organic chemistry principles for deuteration.

Introduction: The Significance of Deuterated Standards in Pharmaceutical Analysis

In the realm of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled internal standards are indispensable tools for achieving accurate and precise quantification of analytes in complex biological matrices. Deuterium (²H or D), a stable isotope of hydrogen, is frequently incorporated into drug molecules or their metabolites to create these standards. The increased mass of the deuterated compound allows for its differentiation from the endogenous or administered unlabeled analyte by mass spectrometry, while its nearly identical physicochemical properties ensure similar behavior during sample preparation and chromatographic separation.

Mebeverine is a musculotropic antispasmodic agent used for the symptomatic treatment of irritable bowel syndrome (IBS).[1] Following oral administration, Mebeverine undergoes rapid and extensive metabolism, primarily through ester hydrolysis, to form Mebeverine alcohol and veratric acid. Mebeverine alcohol is further metabolized to Mebeverine acid (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid), which has been identified as the main circulating metabolite in humans.[2] Therefore, the quantification of Mebeverine acid is crucial for assessing the bioavailability and pharmacokinetic profile of Mebeverine. This compound serves as the ideal internal standard for this purpose.

Elucidation of the Chemical Structure of this compound

Molecular Identity

This compound is a synthetic, stable isotope-labeled analog of Mebeverine acid. The "D5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms.

-

IUPAC Name: 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid[3]

-

Synonyms: this compound; 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic Acid-d5[3][4]

The deuteration is specifically located on the ethyl group attached to the nitrogen atom. This strategic placement is critical as it is a site that is not typically involved in metabolic transformations of the Mebeverine acid molecule, thus ensuring the stability of the deuterium label during biological processes.

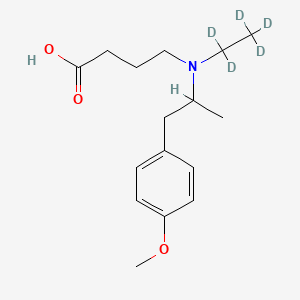

Structural Diagram

The chemical structure of this compound is depicted below. The five deuterium atoms are located on the ethylamino side chain.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀D₅NO₃ | [3][5][6] |

| Molecular Weight | 284.41 g/mol | [3][5][6] |

| Appearance | Light Yellow Solid | [3] |

| Solubility | Soluble in Methanol, slightly soluble in Chloroform | [3] |

| Storage | -20°C under inert atmosphere | [3] |

Predicted Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart would be the complete absence of signals corresponding to the ethyl group protons. The characteristic signals for the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group would be absent. The remaining protons on the aromatic ring, the methoxy group, the propyl backbone, and the butanoic acid chain would exhibit chemical shifts and coupling patterns similar to those of unlabeled Mebeverine acid.

-

¹³C NMR: The carbon signals for the deuterated ethyl group (CD₂ and CD₃) would show characteristic splitting patterns due to coupling with deuterium (a triplet for the -CD₂- and a septet for the -CD₃- group) and would be shifted slightly upfield compared to their protonated counterparts. The chemical shifts of the other carbon atoms in the molecule would remain largely unaffected.

Mass Spectrometry (MS):

The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) at m/z 285.2, which is 5 mass units higher than that of the unlabeled Mebeverine acid (m/z 280.2). This mass shift is the basis for its use as an internal standard.

Tandem Mass Spectrometry (MS/MS):

In tandem mass spectrometry, the precursor ion of this compound (m/z 285) is selected and fragmented. A common fragmentation pathway for N-alkylated phenethylamines involves cleavage of the C-C bond beta to the nitrogen atom. For this compound, a prominent product ion is observed at m/z 121.[3] This corresponds to the 4-methoxybenzyl cation, a stable fragment. The deuterated ethylamino butanoic acid portion of the molecule would constitute the neutral loss.

Caption: Proposed MS/MS fragmentation of this compound.

Synthesis Approach (Theoretical)

A detailed, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of Mebeverine and deuterated compounds. The key step would be the introduction of the deuterated ethyl group. This could be achieved through several approaches:

-

Reductive Amination with a Deuterated Aldehyde: The secondary amine precursor to Mebeverine acid could be reacted with deuterated acetaldehyde (CD₃CHO) in the presence of a reducing agent.

-

Alkylation with a Deuterated Ethyl Halide: The secondary amine precursor could be alkylated using a deuterated ethyl halide, such as bromoethane-d5 (CD₃CD₂Br).

The synthesis of the non-deuterated backbone of Mebeverine acid would likely follow established synthetic routes for Mebeverine and its analogs.

Application in Bioanalysis: A Validated LC-MS/MS Protocol

This compound is primarily utilized as an internal standard for the accurate quantification of Mebeverine acid in biological matrices, such as human plasma. The following is a detailed, step-by-step methodology for a typical LC-MS/MS workflow.

Rationale for Experimental Choices

-

Protein Precipitation: This is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a commonly used and efficient protein precipitating agent.

-

Use of a Deuterated Internal Standard: this compound is the ideal internal standard because its chemical and physical properties are nearly identical to the analyte (Mebeverine acid). This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, leading to an accurate final concentration measurement. The mass difference allows for their distinct detection by the mass spectrometer.

-

Reversed-Phase HPLC: A C8 or C18 column is suitable for retaining and separating moderately polar compounds like Mebeverine acid from other plasma components based on their hydrophobicity.

-

Gradient Elution: A gradient of mobile phase composition (e.g., increasing acetonitrile concentration) is used to effectively elute a range of compounds with varying polarities and to ensure a sharp peak shape for the analyte and internal standard.

-

Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive detection technique. In MRM mode, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This "double mass filtering" significantly reduces background noise and enhances the specificity of the assay.

Experimental Protocol

Objective: To quantify the concentration of Mebeverine acid in human plasma samples.

Materials:

-

Human plasma samples

-

Mebeverine acid reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase HPLC column (e.g., C8, 2.1 x 50 mm, 1.7 µm)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Mebeverine acid and this compound in methanol.

-

Prepare a series of working solutions of Mebeverine acid by serial dilution of the stock solution with methanol to create calibration standards.

-

Prepare a working solution of this compound (internal standard) at a fixed concentration in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 400 µL of the this compound internal standard working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C8, 2.1 x 50 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to ensure separation and elution of the analyte and internal standard.

-

-

MS/MS Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Mebeverine acid: 280.2 → 121.0

-

This compound: 285.2 → 121.0[3]

-

-

-

-

Data Analysis:

-

Integrate the peak areas of the analyte (Mebeverine acid) and the internal standard (this compound).

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Mebeverine acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: LC-MS/MS workflow for Mebeverine acid quantification.

Conclusion

This compound is a well-characterized and essential tool for the accurate bioanalysis of Mebeverine, a widely used antispasmodic drug. Its chemical structure, with five deuterium atoms on the ethylamino group, provides the necessary mass shift for its use as an internal standard in mass spectrometry-based assays. While a detailed synthetic pathway is not publicly available, its preparation is achievable through established deuteration methodologies. The provided LC-MS/MS protocol highlights its practical application and the rationale behind the experimental choices, offering a robust framework for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. This guide serves as a comprehensive resource for understanding the chemical nature and analytical utility of this compound.

References

-

Pharmaffiliates. Mebeverine Acid-d5. [Link]

-

Acanthus Research. Mebeverine Acid-D5. [Link]

-

ARTIS STANDARDS. This compound. [Link]

-

Hexonsynth. Instock: Mebeverine acid-d5 Hydrochloride. [Link]

-

Veeprho. Mebeverine Acid-D5 (HCl). [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4031, Mebeverine" PubChem. [Link]

- Moskaleva, N. E., et al. "Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis." Periodico Tche Quimica 16.32 (2019): 633-646.

- Khokhlov, A. L., et al. "The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma." Mathews Journal of Pharmaceutical Sciences 2.1 (2017): 010.

- Moskaleva, N. E., et al. "Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis." INIS 54.1 (2024).

-

Hypha Discovery. Synthesis of deuterated metabolites. [Link]

- Raju, M. V. R., et al. "An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride." International Journal of Pharmaceutical Sciences and Research 8.11 (2017): 4663-68.

- Google Patents.

- Kumar, P., et al. "Formulation and evaluation of sustained release matrix tablets of mebeverine hydrochloride." Research Journal of Pharmaceutical, Biological and Chemical Sciences 7.1 (2016): 1242-1251.

- Stockis, A., P. J. M. Guelen, and D. de Vos. "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man." Journal of pharmaceutical and biomedical analysis 29.1-2 (2002): 335-340.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of Mebeverine Acid-D5 for Pharmacokinetic and Metabolic Research

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis and purification of Mebeverine Acid-D5, a crucial isotopically labeled internal standard for research applications. Mebeverine is a widely used antispasmodic agent, and understanding its pharmacokinetics is paramount for clinical efficacy and safety.[1] The stable isotope-labeled (SIL) analog, Mebeverine Acid-D5, is indispensable for quantitative bioanalysis using mass spectrometry, allowing for precise differentiation from the endogenous, unlabeled analyte.[2][3] This document details a scientifically grounded synthetic pathway, rigorous purification protocols, and robust analytical characterization techniques. It is intended for researchers, medicinal chemists, and drug development professionals who require high-purity deuterated metabolites for their studies. The protocols herein are designed to be self-validating, emphasizing the rationale behind procedural choices to ensure reproducibility and scientific integrity.

Introduction: The Rationale for Deuterated Mebeverine Acid

Mebeverine: A Profile of an Antispasmodic Agent

Mebeverine is a musculotropic antispasmodic drug prescribed primarily for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal spasms.[4] Unlike anticholinergic agents, it acts directly on the smooth muscle of the gut, providing relief from cramping and discomfort with a lower incidence of systemic side effects. Its therapeutic action makes it a cornerstone in the management of functional bowel disorders.[5]

The Kinetic Isotope Effect and the Utility of Deuteration

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful strategy in modern pharmaceutical science.[6] The carbon-deuterium (C-D) bond is significantly stronger (6-10 times more stable) than the corresponding carbon-hydrogen (C-H) bond.[7] This difference in bond energy gives rise to the "Kinetic Isotope Effect" (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. This principle can be leveraged to slow down drug metabolism at specific sites, potentially improving a drug's pharmacokinetic profile.[8][9]

However, in the context of this guide, our objective is not to alter the metabolism of Mebeverine Acid but to create a stable, heavy version for use as an internal standard in quantitative analysis.[2] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a known quantity of the deuterated standard is spiked into a biological sample. Because the deuterated version is chemically identical to the native analyte, it behaves identically during sample extraction and chromatographic separation. Yet, its higher mass allows it to be distinguished by the mass spectrometer, enabling highly accurate quantification of the target analyte.

Understanding Mebeverine Metabolism

Upon oral administration, Mebeverine is rapidly and extensively metabolized. The primary metabolic pathway involves the hydrolysis of the ester bond by serum esterases.[10][11] This initial step does not yield Mebeverine Acid directly but breaks the parent molecule into two primary metabolites:

-

Veratric Acid (3,4-dimethoxybenzoic acid)

-

Mebeverine Alcohol

Mebeverine Alcohol subsequently undergoes oxidation to form the corresponding carboxylic acid, which is correctly identified as Mebeverine Acid (MA) .[10] It is this oxidized metabolite that serves as a key circulating marker for Mebeverine exposure.[3][10]

The relationship between these compounds is illustrated below.

Figure 1: Metabolic pathway of Mebeverine to Mebeverine Acid.

Synthetic Strategy for Mebeverine Acid-D5

Proposed Structure and Retrosynthesis

The target molecule is 4-(ethyl(2-(4-methoxyphenyl-d5)-1-methylethyl)amino)butanoic acid. The D5 label is strategically placed on the methoxyphenyl ring, a site distant from the carboxyl group formed during metabolism, ensuring the isotopic label's stability throughout the metabolic and analytical processes.

Our retrosynthetic approach involves dissecting the target molecule into readily available or easily synthesized precursors. The key disconnection is at the C-N bond formed via reductive amination, a robust and high-yielding reaction.

Figure 2: Retrosynthetic disconnection of Mebeverine Acid-D5.

This analysis leads to a three-stage forward synthesis:

-

Synthesis of the Key Deuterated Intermediate: 1-(4-methoxyphenyl-d5)propan-2-one.

-

Reductive Amination: Formation of the secondary amine by reacting the deuterated ketone with ethylamine.

-

Alkylation and Hydrolysis: Introduction of the butanoic acid chain via alkylation with an appropriate 4-halobutanoate ester, followed by hydrolysis to yield the final product.

Key Starting Materials & Reagents

| Reagent | Purpose | Supplier Recommendation | Purity |

| 4-Methoxyphenylacetic acid | Starting material for deuterated ketone | Sigma-Aldrich, TCI | ≥99% |

| Deuterium Oxide (D2O) | Deuterium source | Cambridge Isotope Laboratories | 99.9 atom % D |

| Raney Nickel (Raney Ni) | Hydrogenation/Reduction Catalyst | Sigma-Aldrich | Slurry in water |

| Ethylamine (70% in H2O) | Amine source for reductive amination | Acros Organics, Sigma-Aldrich | Reagent Grade |

| Sodium Borohydride (NaBH4) | Reducing agent | Sigma-Aldrich | ≥98% |

| Ethyl 4-bromobutanoate | Alkylating agent | TCI, Alfa Aesar | ≥97% |

| Lithium Hydroxide (LiOH) | Base for ester hydrolysis | Sigma-Aldrich | Reagent Grade |

Detailed Experimental Protocol

Stage 1: Synthesis of 1-(4-Methoxyphenyl-d5)propan-2-one

The rationale for this stage is to introduce the stable deuterium label onto the aromatic ring. While various deuteration methods exist[12], a robust approach for this substrate is a catalyzed H/D exchange on a readily available precursor like 4-methoxyphenylacetic acid.[13]

Protocol 3.1.1: H/D Exchange

-

To a high-pressure Parr reactor, add 4-methoxyphenylacetic acid (10 g, 59.5 mmol) and 5% Ru/C catalyst (1 g, 10% w/w).

-

Add deuterium oxide (D2O, 100 mL).

-

Seal the reactor, purge with nitrogen gas, then pressurize with hydrogen gas (H2) to 5 bar. The H2 atmosphere facilitates the catalytic exchange mechanism.

-

Heat the mixture to 90°C and stir vigorously for 24 hours.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with methanol.

-

The resulting solution contains the deuterated acid, which can be carried forward or isolated by solvent removal under reduced pressure.

Protocol 3.1.2: Conversion to Ketone This step is a standard organic transformation. The deuterated acid is converted to the corresponding methyl ketone.

-

Dissolve the crude deuterated 4-methoxyphenylacetic acid in dry THF (150 mL) under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add methyllithium (MeLi, 1.6 M in diethyl ether, 82 mL, 131 mmol, 2.2 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution (100 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude 1-(4-methoxyphenyl-d5)propan-2-one. This product is typically purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Stage 2: Reductive Amination to N-ethyl-1-(4-methoxyphenyl-d5)propan-2-amine

This step constructs the core secondary amine structure. An efficient, one-pot reductive amination is chosen for its operational simplicity and high yield.

Protocol 3.2.1:

-

In a round-bottom flask, dissolve 1-(4-methoxyphenyl-d5)propan-2-one (5 g, 29.2 mmol) in methanol (100 mL).

-

Add aqueous ethylamine (70% w/w, 3.8 g, 59.2 mmol, 2.0 eq).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Cool the flask to 0°C in an ice bath.

-

Add sodium borohydride (NaBH4, 1.66 g, 43.8 mmol, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10°C. The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

After addition, remove the ice bath and stir at room temperature for 12 hours.

-

Quench the reaction by slowly adding water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (DCM, 3 x 75 mL).

-

Combine the organic layers, dry over Na2SO4, and concentrate to give the crude deuterated secondary amine, which can be purified by chromatography if necessary.

Stage 3: Alkylation and Hydrolysis to Mebeverine Acid-D5

The final stage involves attaching the butanoic acid side chain and deprotecting the carboxyl group.

Protocol 3.3.1:

-

Dissolve the crude amine from Stage 2 (approx. 29.2 mmol) in acetonitrile (150 mL).

-

Add potassium carbonate (K2CO3, 8.0 g, 58.4 mmol, 2.0 eq) as a base.

-

Add ethyl 4-bromobutanoate (6.2 g, 31.8 mmol, 1.1 eq).

-

Heat the mixture to reflux (approx. 82°C) and maintain for 16 hours. Monitor reaction progress by TLC or LC-MS.

-

Cool the reaction to room temperature and filter off the K2CO3.

-

Concentrate the filtrate under reduced pressure to obtain the crude deuterated ester intermediate.

-

Dissolve the crude ester in a mixture of THF (100 mL) and water (25 mL).

-

Add lithium hydroxide monohydrate (LiOH·H2O, 2.45 g, 58.4 mmol, 2.0 eq).

-

Stir the mixture vigorously at room temperature for 6 hours or until saponification is complete (monitored by LC-MS).

-

Acidify the reaction mixture to pH ~4-5 with 1 M HCl.

-

Extract the final product, Mebeverine Acid-D5, with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the final product as a crude solid or oil.

Purification of Final Compound

Purification is critical to remove unreacted starting materials, reagents, and side products, ensuring the final compound is suitable for use as a quantitative standard. A multi-step approach is recommended.

Figure 3: Workflow for the purification and quality control of Mebeverine Acid-D5.

Protocol: Flash Column Chromatography

This is the primary purification step to remove the bulk of impurities.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH). A typical gradient would be from 100% DCM to 95:5 DCM:MeOH. The acidic nature of the product means it may streak on silica; adding 0.5% acetic acid to the mobile phase can mitigate this.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of DCM.

-

Load the sample onto the column.

-

Elute with the mobile phase gradient, collecting fractions.

-

Analyze fractions by TLC (staining with potassium permanganate or viewing under UV light).

-

Combine the pure fractions and evaporate the solvent.

-

Protocol: Recrystallization

This step is used to achieve high crystalline purity.

-

Solvent System: A binary solvent system such as ethyl acetate/hexanes or acetone/water is often effective. The ideal system should fully dissolve the compound when hot but result in poor solubility when cold.

-

Procedure:

-

Dissolve the product from chromatography in a minimum amount of the hot primary solvent (e.g., ethyl acetate).

-

Slowly add the anti-solvent (e.g., hexanes) until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in a 0-4°C refrigerator to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization and Quality Control

Final product analysis is non-negotiable and validates the synthesis and purification efforts.

| Parameter | Method | Purpose | Acceptance Criteria |

| Identity | High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition and mass | Measured mass within 5 ppm of theoretical mass |

| Structure | 1H & 13C NMR Spectroscopy | Confirms chemical structure and D5 placement | Spectrum consistent with proposed structure |

| Chemical Purity | HPLC-UV | Quantifies purity and detects impurities | ≥ 98.0% |

| Isotopic Purity | LC-MS | Confirms deuterium incorporation | ≥ 99.0% D5 incorporation |

HPLC Method for Purity Analysis

A stability-indicating HPLC method is crucial for resolving the analyte from any potential degradants or impurities.[14][15]

-

Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient of Acetonitrile and 50 mM KH2PO4 buffer.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 263 nm.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion: The [M+H]+ ion for Mebeverine Acid-D5 (C16H20D5NO3) should be observed.

-

Theoretical Mass (Monoisotopic): 285.25

-

-

Analysis: HRMS provides an exact mass measurement. Isotopic purity is assessed by comparing the peak intensity of the D5 species to any residual D0-D4 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The key diagnostic feature will be the significant reduction or complete absence of signals in the aromatic region corresponding to the methoxyphenyl ring protons. The remaining signals for the ethyl, methyl, and butyl chain protons should be present and integrate correctly.

-

13C NMR: The spectrum should be consistent with the proposed structure. Carbons bonded to deuterium will show characteristic splitting (due to C-D coupling) and a lower signal intensity.

Conclusion

This guide outlines a robust and verifiable pathway for the synthesis and purification of Mebeverine Acid-D5. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can confidently produce high-purity, well-characterized material essential for advanced pharmacokinetic and metabolic studies. The successful synthesis of this internal standard is a critical enabling step for the accurate bioanalysis of Mebeverine and its metabolites, ultimately contributing to a deeper understanding of its clinical pharmacology.

References

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link]

-

Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

-

Khokhlov, A. L., Dzhurko, Y. A., Yaichkov, I. I., Shitov, L. N., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010. [Link]

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Preprint available at Research Square. [Link]

-

CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes Website. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Crasto, A. M. (2021). MEBEVERINE. New Drug Approvals. [Link]

-

Bionauts. (2025). New deuterated flow synthesis system for drug development collaboration. Bionauts Tech Finder. [Link]

- Procter & Gamble. (1990). Mebeverine dosage form.

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The Deuterium Switch: A Medicinal Chemistry Strategy to Improve Pharmacokinetic Properties. Pharmaceuticals (Basel), 12(2), 88. [Link]

-

Souri, E., Aghdami, A. N., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 9(3), 201–208. [Link]

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-Spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link]

-

Souri, E., Aghdami, A. N., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic Acid. PubChem Compound Database. [Link]

-

Hengeveld, C. A., Elzinga, S., van der Graaff, M., & van der Schans, M. J. (1987). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Journal of Pharmacy and Pharmacology, 39(10), 805-809. [Link]

Sources

- 1. CA2013977A1 - Mebeverine dosage form - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journaljpri.com [journaljpri.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. researchgate.net [researchgate.net]

- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 8. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mathewsopenaccess.com [mathewsopenaccess.com]

- 11. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bionauts.jp [bionauts.jp]

- 13. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Mebeverine Acid D5: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Analytical Characteristics of a Key Deuterated Metabolite

Introduction

Mebeverine, a musculotropic antispasmodic agent, exerts its therapeutic effect by acting directly on the smooth muscle of the gastrointestinal tract, making it a cornerstone in the management of irritable bowel syndrome (IBS). Following administration, mebeverine undergoes rapid and extensive metabolism, with one of its primary circulating metabolites being Mebeverine Acid. For researchers and drug development professionals engaged in pharmacokinetic, metabolic, and bioanalytical studies of mebeverine, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. This technical guide provides a comprehensive overview of the physical and chemical properties of Mebeverine Acid D5, a deuterated analog of Mebeverine Acid, designed to serve as a robust internal standard in mass spectrometry-based bioanalysis.

This compound is the labeled analogue of Mebeverine Acid, a metabolite of the antispasmodic Mebeverine. Its synthesis involves the introduction of five deuterium atoms onto the ethyl group, resulting in a precise mass shift that allows for its clear differentiation from the endogenous analyte in biological matrices. This guide will delve into the fundamental physicochemical properties of this compound, offering both established data and field-proven experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise chemical identity. This compound is structurally identical to Mebeverine Acid, with the exception of the isotopic labeling on the ethyl group.

Caption: Chemical Identity of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and analytical method development. The following table summarizes the key known and predicted properties.

| Property | Value | Source/Method |

| Appearance | Light Yellow Solid | |

| Melting Point | ~131 °C (decomposes) (for unlabeled) | |

| pKa (Tertiary Amine) | ~9.5 (Predicted for unlabeled) | |

| pKa (Carboxylic Acid) | ~4-5 (Predicted) | General chemical knowledge |

| Solubility | Slightly soluble in Chloroform and Methanol. |

Expert Insight: The melting point of the deuterated compound is expected to be very similar to its unlabeled counterpart. The pKa of the tertiary amine is predicted to be around 9.5, making it protonated at physiological pH. The carboxylic acid group is expected to have a pKa in the typical range for aliphatic carboxylic acids, rendering it deprotonated at physiological pH. These ionization characteristics are crucial for designing appropriate extraction and chromatographic methods.

Spectral Analysis

Spectral data provides the definitive fingerprint of a molecule. As an internal standard, understanding the spectral characteristics of this compound is essential for its correct identification and for troubleshooting analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Certificate of Analysis for this compound hydrochloride provides valuable NMR data. While the full spectrum is proprietary, the key expected signals are discussed below.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will be similar to that of Mebeverine Acid, with the notable absence of signals corresponding to the ethyl group protons. The remaining protons on the carbon backbone and aromatic ring will be present.

²H (Deuterium) NMR Spectroscopy: A ²H NMR experiment would show a signal corresponding to the five deuterium atoms on the ethyl group, confirming the location and extent of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique where this compound is employed. Understanding its fragmentation pattern is key to developing robust multiple reaction monitoring (MRM) methods in quantitative analysis.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (284.41 g/mol ). In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 285.4.

Fragmentation Pathway: Based on studies of unlabeled mebeverine and its metabolites, the fragmentation of this compound is predictable. The primary fragmentation is expected to occur at the benzylic position.

Caption: Predicted MS Fragmentation of this compound.

Expert Insight: The most intense and stable fragment ion is often the tropylium-like ion at m/z 121, resulting from the cleavage of the bond between the nitrogen and the benzylic carbon. This fragment is a common feature in the mass spectra of mebeverine and its metabolites and is an excellent choice for an MRM transition. For this compound, a common MRM transition is 285 → 121 m/z[1].

Experimental Protocols

The following section provides detailed, field-proven protocols for the determination of key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established pharmacopeial and analytical chemistry principles.

Melting Point Determination

Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min until the temperature is approximately 20 °C below the expected melting point.

-

Fine Heating: Decrease the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the interval between these two temperatures.

pKa Determination by Potentiometric Titration

Causality: The pKa values of the ionizable groups (tertiary amine and carboxylic acid) govern the molecule's charge at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

Protocol:

-

Solution Preparation: Prepare a ~1 mM solution of this compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.

-

Initial pH Adjustment: Adjust the pH of the solution to ~2 with 0.1 M HCl.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise volumes.

-

pH Measurement: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first inflection point will correspond to the titration of the carboxylic acid, and the second to the titration of the tertiary amine.

Caption: Workflow for pKa Determination.

Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical parameter that affects bioavailability and formulation development. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

System Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9).

-

Sample Addition: Add an excess amount of this compound to each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Reporting: Report the solubility at each pH as the average of at least three replicate measurements.

Analytical Method for Quantification (HPLC-MS/MS)

Causality: A validated HPLC-MS/MS method is essential for the accurate quantification of this compound and its unlabeled counterpart in biological matrices.

Protocol:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Mebeverine Acid: 280.2 → 121.1

-

This compound: 285.4 → 121.1

-

-

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex and centrifuge.

-

Inject the supernatant into the LC-MS/MS system.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of Mebeverine Acid into a blank biological matrix and adding a constant amount of this compound.

-

Quantify the analyte in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers in the field of pharmacology and drug metabolism. Its well-characterized physical and chemical properties, coupled with its distinct mass spectrometric signature, make it an ideal internal standard for the accurate and precise quantification of Mebeverine Acid in complex biological matrices. The experimental protocols provided in this guide offer a robust framework for the in-house verification of its properties and for its application in bioanalytical method development. By understanding and applying the principles outlined herein, researchers can ensure the integrity and reliability of their data in studies involving mebeverine.

References

-

Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. [Link]

-

Khokhlov, A. L., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Sciences, 2(1), 010. [Link]

-

Medsafe. Mebeverine (Arrotex Pharmaceuticals) Datasheet. (2019). [Link]

-

Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Mebeverine HCl Aurobindo Retard 200 mg modified release capsules, hard. (2017). [Link]

Sources

The Rapid Transformation of Mebeverine: A Technical Guide to its Metabolism in Human Plasma

This in-depth technical guide provides a comprehensive overview of the metabolic journey of mebeverine in human plasma, with a specific focus on its rapid conversion to mebeverine acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the enzymatic processes, pharmacokinetic profiles, and bioanalytical methodologies pertinent to understanding this critical aspect of mebeverine's disposition in the human body. We will explore the causality behind experimental choices and present self-validating protocols, ensuring a blend of theoretical knowledge and practical application.

Introduction: Mebeverine and its Clinical Significance

Mebeverine is a musculotropic antispasmodic drug primarily prescribed for the treatment of irritable bowel syndrome (IBS) and other conditions associated with intestinal spasms.[1] Its therapeutic action is attributed to a direct relaxant effect on the smooth muscle of the gastrointestinal tract. However, the parent compound, mebeverine, is characterized by a notable and rapid metabolism, making a thorough understanding of its metabolic fate crucial for both clinical efficacy and toxicological assessment. A key feature of its metabolism is the swift and extensive hydrolysis, which means that the parent drug is rarely detectable in the blood or urine of patients.[1][2] This guide will illuminate the primary metabolic pathway leading to the formation of its major circulating metabolite, mebeverine acid.

The Two-Step Metabolic Conversion of Mebeverine

The metabolism of mebeverine in human plasma is a rapid, two-step process that effectively transforms the lipophilic parent drug into more water-soluble metabolites for excretion.

Step 1: Ester Hydrolysis

The initial and most rapid metabolic step is the hydrolysis of the ester bond in the mebeverine molecule.[2][3][4] This reaction is catalyzed by esterases present in the plasma and other tissues.[1][2] The hydrolysis cleaves mebeverine into two primary metabolites: mebeverine alcohol and veratric acid .[1][5][6][7] This enzymatic cleavage is so efficient that mebeverine has a very short half-life in vivo, and negligible concentrations of the parent drug are found in systemic circulation following oral administration.[2]

Step 2: Oxidation of Mebeverine Alcohol

Following the initial hydrolysis, mebeverine alcohol undergoes further metabolism. The alcohol moiety is oxidized to a carboxylic acid, forming mebeverine acid .[6][8] This oxidation step is a critical component of the metabolic cascade and results in the formation of the main circulating metabolite of mebeverine in humans.[5][6][8]

Figure 1: Metabolic pathway of mebeverine to mebeverine acid.

Enzymology of Mebeverine Metabolism

The enzymes responsible for mebeverine metabolism are crucial for its rapid clearance.

-

Esterases: These enzymes, abundant in plasma, liver, and other tissues, are responsible for the initial, rapid hydrolysis of mebeverine. The high activity of these esterases explains the virtually complete first-pass metabolism of mebeverine.[2] Studies have shown that the hydrolysis of mebeverine in human plasma can be inhibited by the esterase inhibitor physostigmine, confirming the central role of these enzymes.[2]

-

Oxidizing Enzymes: The subsequent oxidation of mebeverine alcohol to mebeverine acid is carried out by a "mixed oxidase system" as suggested in the literature.[8] While specific enzymes have not been definitively identified in dedicated studies on mebeverine, this transformation is characteristic of the activity of cytochrome P450 (CYP) enzymes , a superfamily of enzymes known to catalyze the oxidation of a wide variety of xenobiotics, including alcohols.[9][3][10] It is plausible that one or more CYP isoforms are responsible for this metabolic step.

Pharmacokinetics of Mebeverine and its Metabolites in Human Plasma

Due to its rapid metabolism, the pharmacokinetic profile of mebeverine is best understood by monitoring its primary metabolites. Mebeverine acid is the most abundant and, therefore, the most reliable marker of mebeverine exposure.[5][8]

| Parameter | Mebeverine Acid | Mebeverine Alcohol | Reference |

| Tmax (median) | 1.25 hours | - | [5][8] |

| Apparent t1/2 (median) | 1.1 hours | - | [5][8] |

| Peak Plasma Concentration | ~3 µg/mL | ~3 ng/mL | [5][8] |

| Urinary Excretion (first 4h) | ~67% of mebeverine dose | - | [5][8] |

Data Interpretation: The pharmacokinetic data clearly demonstrate the rapid appearance and disappearance of mebeverine acid in plasma.[5][8] Its peak plasma concentrations are approximately 1000-fold higher than those of mebeverine alcohol, underscoring its status as the main circulating metabolite.[5][8] The extensive urinary excretion of mebeverine acid further confirms the efficiency of this metabolic pathway in clearing the drug from the body.[5][8]

Bioanalytical Methodology for Quantification in Human Plasma

Accurate quantification of mebeverine metabolites in human plasma is essential for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Detailed Step-by-Step Protocol for LC-MS/MS Quantification

This protocol is a representative example and should be optimized and validated for specific laboratory conditions.

-

Sample Preparation (Protein Precipitation):

-

Rationale: This step is crucial to remove proteins from the plasma, which can interfere with the chromatographic separation and damage the analytical column. Acetonitrile is a common and effective protein precipitating agent.

-

Procedure:

-

To 200 µL of human plasma in a microcentrifuge tube, add 800 µL of acetonitrile.

-

Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the residue in 200 µL of 50% methanol.

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

-

-

-

Chromatographic Separation:

-

Rationale: A reversed-phase C8 or C18 column is typically used to separate the analytes based on their hydrophobicity. A gradient elution with a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a small amount of formic acid or ammonium formate to improve peak shape and ionization) is employed to achieve optimal separation.

-

Example Conditions:

-

Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A time-programmed gradient is used to separate the analytes of interest.

-

-

-

Mass Spectrometric Detection:

-

Rationale: Tandem mass spectrometry provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for mebeverine and its metabolites.

-

Monitored Transitions: Specific MRM (Multiple Reaction Monitoring) transitions for mebeverine acid and a suitable internal standard (e.g., a deuterated analog) are determined and optimized.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of high-H2O2-tolerant bacterial cytochrome P450 CYP105D18: insights into papaverine N-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Role of Mebeverine Acid-D5 in the Pharmacokinetic Assessment of Mebeverine

This guide provides an in-depth examination of the bioanalytical strategies required for the accurate pharmacokinetic (PK) evaluation of Mebeverine, a musculotropic antispasmodic agent. We will explore the inherent challenges posed by Mebeverine's metabolic profile and detail the indispensable role of a stable isotope-labeled internal standard, specifically Mebeverine Acid-D5, in developing a robust, accurate, and defensible LC-MS/MS quantification method.

The Pharmacokinetic Conundrum of Mebeverine

Mebeverine is widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and related gastrointestinal spasms.[1][2] However, from a bioanalytical perspective, it is a challenging compound. After oral administration, Mebeverine hydrochloride acts as a prodrug; it undergoes rapid and extensive first-pass metabolism, primarily through esterase-catalyzed hydrolysis.[3][4] This enzymatic cleavage splits the parent molecule into two primary metabolites: veratric acid and mebeverine alcohol.[2][4]

Consequently, circulating concentrations of the parent Mebeverine are often negligible or undetectable in plasma, making direct measurement an unreliable method for assessing bioavailability or performing bioequivalence studies.[4][5] The metabolic cascade continues, with mebeverine alcohol being further oxidized to form mebeverine acid (MAC), which is subsequently demethylated to desmethylmebeverine acid (DMAC).[3][6] Studies have shown that mebeverine acid (MAC) is the main circulating metabolite in humans, reaching plasma concentrations thousands of times higher than mebeverine alcohol, making it a far more suitable biomarker for assessing exposure to the drug.[7][8]

This metabolic pathway dictates the bioanalytical strategy: to accurately characterize the pharmacokinetics of Mebeverine, one must quantify its major, stable metabolite, Mebeverine Acid.

Sources

- 1. Mebeverine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. medicines.org.uk [medicines.org.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mathewsopenaccess.com [mathewsopenaccess.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Mebeverine Acid D5: Sourcing and Application in Laboratory Settings

This guide provides an in-depth technical overview of Mebeverine acid D5, a critical reagent for researchers, scientists, and drug development professionals. We will explore its significance in bioanalytical studies, detail commercially available sources, and provide a comprehensive, field-proven protocol for its application as an internal standard in the quantitative analysis of mebeverine metabolites.

Introduction: The Significance of Mebeverine and its Deuterated Metabolite

Mebeverine is a musculotropic antispasmodic agent widely used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal spasmodic disorders. It acts directly on the smooth muscle of the gastrointestinal tract, relieving cramps and spasms. Upon oral administration, mebeverine undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis of its ester linkage by esterases. This enzymatic cleavage yields two main initial metabolites: mebeverine alcohol and veratric acid. Mebeverine alcohol is further metabolized to its corresponding carboxylic acid, known as mebeverine acid. Due to this rapid metabolism, the parent drug is often undetectable in plasma, making the quantification of its metabolites, particularly mebeverine acid, crucial for pharmacokinetic and bioequivalence studies.[1]

Mebeverine acid is considered a key circulating metabolite and serves as an important marker for oral exposure to mebeverine.[2][3] For accurate quantification of mebeverine acid in biological matrices using mass spectrometry-based methods, a stable isotope-labeled internal standard is indispensable. This compound is the deuterium-labeled analog of mebeverine acid and is the preferred internal standard for such applications.[4][5] The five deuterium atoms on the ethyl group provide a sufficient mass shift for clear differentiation from the unlabeled analyte in a mass spectrometer, without significantly altering its chemical and physical properties. This ensures that it behaves similarly to the analyte during sample preparation and chromatographic separation, thereby correcting for any variability in the analytical process and enhancing the accuracy and precision of the quantification.

Commercial Sources of this compound for Laboratory Use

A critical step for any research involving this compound is securing a reliable, high-purity source. Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds for research and development purposes. The following table summarizes commercially available sources of this compound, providing key information to aid in the selection of a suitable supplier.

| Supplier | Product Name | Catalog Number | CAS Number (Free Base) | Molecular Formula | Purity | Notes |

| Veeprho | Mebeverine Acid-D5 (HCl) | Not specified | 2070015-30-2 | C16H20D5NO3·HCl | Not specified | Provided as the hydrochloride salt.[4] |

| BOC Sciences | Mebeverine Acid-[d5] | 2070015-30-2 | 2070015-30-2 | C16H20D5NO3 | >95% | Offered as the free base.[6] |

| Acanthus Research | Mebeverine Acid-D5 | MEB-16-007 | 2070015-30-2 | C16H20D5NO3 | Not specified | - |

| Clearsynth | Mebeverine Acid-d5 Hydrochloride | CS-O-03062 | 2070015-30-2 | C16H21D5ClNO3 | 99.44% by HPLC | Provided as the hydrochloride salt.[7] |

| MedChemExpress | Mebeverine acid-d5 hydrochloride | HY-12769S-5MG | 2070015-30-2 | C16H21D5ClNO3 | Not specified | Provided as the hydrochloride salt.[8] |

| Simson Pharma | This compound | Not specified | 2070015-30-2 | C16H20D5NO3 | Not specified | Accompanied by a Certificate of Analysis.[9] |

| Pharmaffiliates | Mebeverine Acid-d5 | PA STI 057841 | Not specified | C16H20D5NO3 | Not specified | - |

| Daicel Pharma | This compound | DCTI-A-000263 | 2070015-30-2 | Not specified | Not specified | - |

The Role of this compound as an Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise results. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for this purpose.

The fundamental principle behind using a SIL internal standard is that it is chemically identical to the analyte of interest, with the only difference being its isotopic composition, which results in a higher molecular weight. This near-identical chemical nature ensures that the SIL internal standard co-elutes with the analyte during chromatography and experiences the same effects of sample preparation (e.g., extraction recovery) and matrix effects (ion suppression or enhancement) in the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the sample preparation process, any variations in the analytical procedure will affect both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out any analytical variability, leading to highly reliable data.

Caption: Workflow for Bioanalytical Quantification using a Stable Isotope-Labeled Internal Standard.

Technical Considerations for Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not publicly available from commercial suppliers, the general approach for synthesizing deuterated carboxylic acids often involves the use of deuterated starting materials or reagents. For this compound, a plausible synthetic route would involve the reductive amination of 4-methoxyphenylacetone with ethylamine-d5, followed by reaction with a suitable four-carbon synthon to introduce the butanoic acid moiety.

The characterization of this compound is critical to ensure its identity, purity, and isotopic enrichment. This is typically achieved through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence and location of deuterium. ¹³C NMR is used to verify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the accurate mass of the deuterated molecule and to determine the isotopic distribution and enrichment. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which should be consistent with the structure of Mebeverine acid, with appropriate mass shifts for the deuterated fragments.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound, ensuring the absence of any unlabeled Mebeverine acid or other impurities.

Experimental Protocol: Quantification of Mebeverine Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the rapid and sensitive quantification of mebeverine metabolites in human plasma.[10]

Materials and Reagents

-

Mebeverine acid reference standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mebeverine acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Mebeverine acid stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol.

Preparation of Calibration Standards and Quality Control Samples

-

Spike blank human plasma with the appropriate Mebeverine acid working solutions to prepare calibration standards at concentrations ranging from, for example, 10 to 2000 ng/mL.

-

Prepare QC samples in blank human plasma at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 400 µL of the this compound internal standard working solution in acetonitrile.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column, such as a Phenomenex Luna C8 (e.g., 150 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

Mebeverine acid: m/z 280 → 121

-

This compound: m/z 285 → 121[10]

-

Caption: Detailed Experimental Workflow for Mebeverine Acid Quantification.

Data Analysis

-

Integrate the peak areas for both Mebeverine acid and this compound.

-

Calculate the peak area ratio of Mebeverine acid to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Mebeverine acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for the accurate and precise quantification of mebeverine acid in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and bioequivalence studies of mebeverine. This guide has provided a comprehensive overview of commercially available sources of this compound and a detailed, field-proven protocol for its application in a laboratory setting. By understanding the principles of its use and following a validated methodology, researchers can ensure the integrity and reliability of their bioanalytical data.

References

-

Veeprho. Mebeverine Acid-D5 (HCl). Available at: [Link]

-

Veeprho. Mebeverine Alcohol-D5. Available at: [Link]

- Moskaleva, N. E., Baranov, P. A., & Appolonova, S. A. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Sciences, 2(1), 010.

-

Pharmaffiliates. Chemical Name : Mebeverine Acid-d5. Available at: [Link]

- Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of pharmaceutical and biomedical analysis, 29(1-2), 335–340.

-

National Center for Biotechnology Information. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. PubChem. Available at: [Link]

-

Artis Standards. This compound. Available at: [Link]

-

ResearchGate. Median plasma concentration versus time profile of mebeverine acid... Available at: [Link]

- Ciske, T., & Guelen, P. J. (1990). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of pharmaceutical and biomedical analysis, 8(10-12), 935–941.

-

Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Mebeverine HCl Aurobindo Retard 200 mg modified release capsules, hard. Available at: [Link]

- Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride.

-

ResearchGate. Synthesis of mebeverine derivatives 3, 4a–d. Available at: [Link]

Sources

- 1. deboni.he.com.br [deboni.he.com.br]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deuterium Labeling Position and Stability in Mebeverine Acid D5

Executive Summary

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, providing the accuracy and precision required for robust pharmacokinetic and drug metabolism studies. Mebeverine, an antispasmodic drug, undergoes rapid and extensive metabolism, with Mebeverine acid being identified as its main circulating metabolite in humans.[1] Consequently, a deuterated analog of Mebeverine acid (Mebeverine acid D5) is an indispensable tool for its accurate quantification in biological matrices. This guide provides a comprehensive technical overview of the strategic considerations for the placement of the deuterium labels in this compound, the underlying principles governing its stability, and detailed protocols for its experimental validation. We will explore the causality behind labeling choices, the self-validating experimental designs required to ensure data integrity, and the analytical methodologies that form the backbone of this analysis.

Introduction: Mebeverine Metabolism and the Rationale for Deuterium Labeling

Mebeverine is a musculotropic antispasmodic agent used to relieve symptoms of irritable bowel syndrome (IBS).[2][3] Its therapeutic action is localized to the smooth muscle of the gastrointestinal tract. Following oral administration, Mebeverine is not detected in plasma as the parent drug due to rapid and extensive first-pass metabolism.[4] The primary metabolic pathway is the immediate hydrolysis of the ester bond by ubiquitous esterases, yielding two initial metabolites: veratric acid and mebeverine alcohol .[5][6]

The mebeverine alcohol moiety is further metabolized, primarily through oxidation, to form Mebeverine acid (4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid).[1][7] Studies have shown that plasma concentrations of Mebeverine acid are approximately 1000-fold higher than those of mebeverine alcohol, establishing it as the principal circulating metabolite and a critical biomarker for assessing systemic exposure to Mebeverine.[1]

Accurate quantification of Mebeverine acid in complex biological matrices like plasma necessitates the use of a stable isotope-labeled internal standard (SIL-IS). Deuterium-labeled compounds are ideal for this purpose.[8] They are chemically identical to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects and extraction recovery. However, their increased mass allows them to be distinguished by a mass spectrometer, enabling precise correction for analytical variability.[9][10] The strategic placement of deuterium atoms is paramount to prevent their loss during metabolic processes, a phenomenon that would compromise the integrity of the bioanalytical method.

The Metabolic Journey of Mebeverine

Understanding the metabolic fate of Mebeverine is crucial for designing a stable deuterated internal standard for its primary metabolite. The metabolic cascade begins with ester hydrolysis and proceeds through several subsequent phase I reactions.

The key metabolic steps are as follows:

-

Ester Hydrolysis: Mebeverine is rapidly cleaved into veratric acid and mebeverine alcohol. This reaction is so efficient that the parent drug is rarely, if ever, detected in circulation.[4][5]

-

Oxidation: Mebeverine alcohol is oxidized to the corresponding carboxylic acid, forming Mebeverine acid, the major circulating metabolite.[1]

-

Secondary Metabolism: Both Mebeverine acid and veratric acid can undergo further metabolism, including O-demethylation and N-dealkylation.[11] For instance, N-deethylation of the mebeverine alcohol has been reported.[11]

This pathway highlights why Mebeverine acid, not the parent drug, is the target analyte for pharmacokinetic assessments.

Strategic Deuterium Labeling of this compound: Position and Rationale

The designation "D5" indicates that five hydrogen atoms in the Mebeverine acid molecule have been replaced with deuterium atoms. The selection of these positions is a critical decision driven by two opposing goals in drug development: enhancing metabolic stability (the "deuterium switch" approach) versus creating a stable internal standard. For an internal standard, the goal is to place labels at positions that are not metabolically active to prevent isotopic loss.

A chemically and metabolically logical position for a D5 label on Mebeverine acid is the N-ethyl group , resulting in an N-(ethyl-D5) moiety (-N-CD2-CD3).

Rationale for N-ethyl-D5 Labeling:

-

Synthetic Accessibility: Introducing a deuterated ethyl group is a common and relatively straightforward synthetic transformation, often achieved via reductive amination using deuterated reagents.

-

Significant Mass Shift: A +5 Da shift provides a clear separation from the unlabeled analyte in the mass spectrometer, preventing any potential cross-talk or interference from the natural isotopic abundance of the analyte.

-

Metabolic Stability Consideration: While N-dealkylation is a known metabolic pathway for some drugs, placing the deuterium label on the group subject to this metabolism provides the most rigorous test for the internal standard's stability.[11] If the N-ethyl-D5 group were to be cleaved, the resulting metabolite would not interfere with the quantification of the parent D5 compound. However, the stability of this label must be experimentally verified to ensure it is not lost via back-exchange or other mechanisms during sample processing and analysis.

The stability of the C-D bond is fundamentally greater than that of a C-H bond. This is due to the lower zero-point vibrational energy of the heavier deuterium isotope, which means more energy is required to cleave the C-D bond.[12][13] This phenomenon, the Kinetic Isotope Effect (KIE) , is the basis for improved metabolic stability in deuterated drugs but also contributes to the general stability of a well-designed SIL-IS.[14][15]

Experimental Assessment of Stability

The trustworthiness of any study using this compound hinges on the empirical validation of its stability. This involves assessing both its metabolic and chemical stability.

Metabolic Stability in Human Liver Microsomes (HLM)

This experiment determines if the deuterium labels are lost when the compound is exposed to metabolic enzymes. The primary concern is potential N-deethylation or other metabolic transformations that could cleave the D5-labeled group.

Experimental Protocol: In Vitro Metabolic Stability of this compound

-

Reagent Preparation:

-

Prepare a stock solution of this compound (1 mM) in DMSO.

-

Prepare a phosphate buffer (100 mM, pH 7.4).

-

Prepare an NADPH regenerating solution (e.g., Promega NADPH-regenerating system).

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

-

-

Incubation Setup:

-